3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol with an appropriate aldehyde and cyclohexyl isocyanide under dehydrative nucleophilic addition conditions . The reaction is catalyzed by indium(III) chloride under microwave activation, leading to the formation of the triazolothiadiazine ring .
Industrial Production Methods
The use of microwave activation and recyclable catalysts like indium(III) chloride can make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazolothiadiazines.
Scientific Research Applications
3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential therapeutic agent for treating infections caused by urease-positive microorganisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, it acts as a urease inhibitor by binding to the active site of the enzyme, thereby preventing the hydrolysis of urea . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
3,6-dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: These analogues have been studied for their antimicrobial and cytotoxic activities.
Uniqueness
3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclohexyl and nitrophenyl groups contribute to its unique properties compared to other triazolothiadiazine derivatives .
Properties
Molecular Formula |
C16H17N5O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H17N5O2S/c22-21(23)13-8-4-7-12(9-13)14-10-24-16-18-17-15(20(16)19-14)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2 |
InChI Key |
YXISZDNZAJEMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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